![molecular formula C20H18N4O3 B2839988 (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one CAS No. 1798412-04-0](/img/structure/B2839988.png)
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multidentate Ligand Applications
Research on isopolymolybdate-based inorganic-organic hybrid compounds constructed with multidentate N-donor ligands suggests potential applications in catalysis and material science. The use of N-donor molecules in the synthesis of inorganic-organic hybrid compounds can lead to novel structures with unique electrochemical properties and photocatalytic activities, which could be relevant for applications in environmental remediation and the development of new materials (Guo et al., 2019).
Catalytic Oxidation and Hydrogenation
Half-sandwich Ruthenium(II) complexes synthesized using 1,2,3-triazole-based organosulfur/-selenium ligands have been explored for their catalytic properties, particularly in the oxidation of alcohols and transfer hydrogenation of ketones. These complexes demonstrate how triazole-based ligands can be utilized to enhance catalytic efficiency in various chemical reactions, indicating potential applications in synthetic chemistry and industrial processes (Saleem et al., 2013).
Antimicrobial and Anticonvulsant Properties
Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. Such studies highlight the potential of triazole derivatives in the development of new pharmaceuticals with specific biological activities, which could be relevant for the design of new drugs and therapeutic agents (Rajasekaran et al., 2006).
Antitumor Agents
The synthesis and evaluation of imidazotetrazines, specifically 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, have demonstrated significant antitumor activity. This research indicates the potential application of such compounds in the development of new antitumor agents, providing a foundation for further research in cancer therapy (Stevens et al., 1984).
Drug Development
The synthesis of benzotriazepin-5(2H)-one derivatives and their evaluation for expected antipsychotic activity suggest potential applications in drug development, particularly in the field of psychiatric medication. The research on these compounds can contribute to the discovery of new therapeutic agents with improved efficacy and fewer side effects for treating psychiatric disorders (Ibrahim et al., 2013).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-13-8-19-21-10-15-11-23(7-6-16(15)24(19)22-13)20(25)5-3-14-2-4-17-18(9-14)27-12-26-17/h2-5,8-10H,6-7,11-12H2,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDHEJYFMYAIFW-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole](/img/structure/B2839906.png)
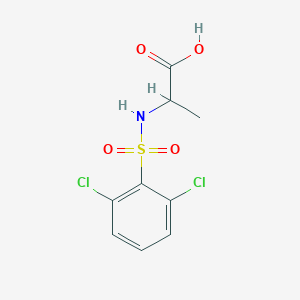
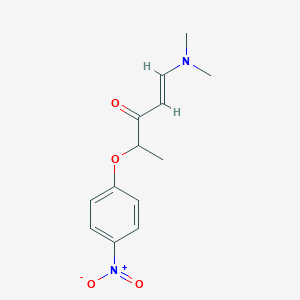
![ethyl 4-(3-(2-ethoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2839911.png)
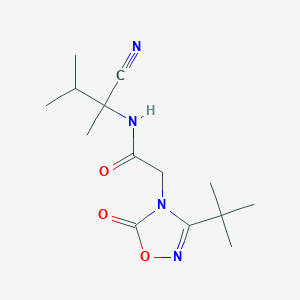
![N-(5-chloro-2-methoxyphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2839916.png)
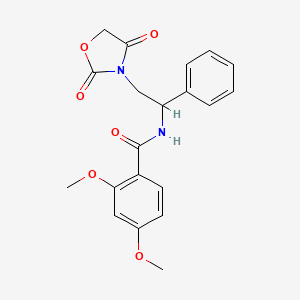
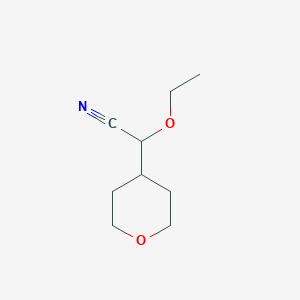
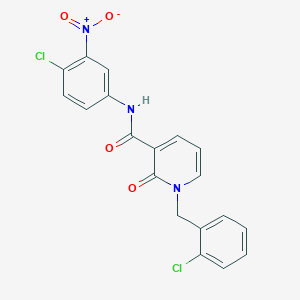
![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2839922.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2839924.png)
![methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2839925.png)
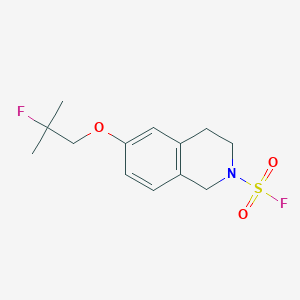
![11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2839928.png)